molecular formula C11H11FN2O3 B13059952 methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate

methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate

Cat. No.: B13059952
M. Wt: 238.21 g/mol
InChI Key: KWANOAFWQPWQBW-AAFQJJKBSA-N
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Description

Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is an organic compound with a molecular formula of C11H11FN2O3. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It is characterized by the presence of a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline. The process begins with the diazotization of 4-fluoroaniline, followed by the treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones.

Scientific Research Applications

Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes, while its antibacterial activity is due to its interaction with bacterial cell membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific reactivity and biological activity profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

methyl (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3/b10-7-,14-13?

InChI Key

KWANOAFWQPWQBW-AAFQJJKBSA-N

Isomeric SMILES

C/C(=C(\C(=O)OC)/N=NC1=CC=C(C=C1)F)/O

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O

Origin of Product

United States

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